molecular formula C13H15NS B2466709 2-[(Naphthalen-1-ylmethyl)sulfanyl]ethan-1-amine CAS No. 106670-25-1

2-[(Naphthalen-1-ylmethyl)sulfanyl]ethan-1-amine

Cat. No.: B2466709
CAS No.: 106670-25-1
M. Wt: 217.33
InChI Key: YSIYYYWNPCHYKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Naphthalen-1-ylmethyl)sulfanyl]ethan-1-amine is a chemical compound with the molecular formula C13H15NS and a molecular weight of 217.33 g/mol It is known for its unique structure, which includes a naphthalene ring attached to an ethanamine group via a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Naphthalen-1-ylmethyl)sulfanyl]ethan-1-amine typically involves the reaction of naphthalene-1-methanethiol with ethylene diamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the sulfanyl linkage .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through distillation or recrystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-[(Naphthalen-1-ylmethyl)sulfanyl]ethan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Naphthalen-1-ylmethyl)sulfanyl]ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(Naphthalen-1-ylmethyl)sulfanyl]ethan-1-amine involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The naphthalene ring may also interact with hydrophobic regions of biomolecules, influencing their activity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Naphthalen-2-ylmethyl)sulfanyl]ethan-1-amine
  • 2-[(Phenylmethyl)sulfanyl]ethan-1-amine
  • 2-[(Benzylsulfanyl)ethan-1-amine

Uniqueness

2-[(Naphthalen-1-ylmethyl)sulfanyl]ethan-1-amine is unique due to the presence of the naphthalene ring, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2-(naphthalen-1-ylmethylsulfanyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NS/c14-8-9-15-10-12-6-3-5-11-4-1-2-7-13(11)12/h1-7H,8-10,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIYYYWNPCHYKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CSCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.